N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a hydroxyphenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of Ethoxybenzamide Moiety: The final step involves the amidation reaction between the benzothiazole derivative and 4-ethoxybenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 (tin(II) chloride) or H2 (hydrogen) with a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: SnCl2, H2 with Pd/C (palladium on carbon)
Substitution: NaOH (sodium hydroxide), KOH (potassium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H18N2O3S/c1-2-27-16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) |
InChI Key |
CIWQOYKTASANMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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